molecular formula C10H14OS B8618906 4-(1-Methylpropylthio)phenol

4-(1-Methylpropylthio)phenol

Cat. No.: B8618906
M. Wt: 182.28 g/mol
InChI Key: KJHZKRXYOKZWOA-UHFFFAOYSA-N
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Description

4-(1-Methylpropylthio)phenol is a phenolic compound featuring a thioether substituent at the para position. Its structure consists of a hydroxyl (-OH) group attached to a benzene ring, with a sulfur atom linked to a branched 1-methylpropyl chain (-S-CH(CH2CH3)2). This compound belongs to the class of aryl thioethers, where sulfur bridges the aromatic ring and an alkyl group.

Key characteristics:

  • Molecular formula: C10H14OS (calculated).
  • Functional groups: Phenolic -OH and thioether (-S-alkyl).
  • Potential applications: Intermediate in organic synthesis, stabilizer in polymers, or antioxidant agent due to sulfur's radical-scavenging properties.

Properties

Molecular Formula

C10H14OS

Molecular Weight

182.28 g/mol

IUPAC Name

4-butan-2-ylsulfanylphenol

InChI

InChI=1S/C10H14OS/c1-3-8(2)12-10-6-4-9(11)5-7-10/h4-8,11H,3H2,1-2H3

InChI Key

KJHZKRXYOKZWOA-UHFFFAOYSA-N

Canonical SMILES

CCC(C)SC1=CC=C(C=C1)O

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Group Comparisons

Table 1: Structural Comparison of Selected Compounds
Compound Name Substituent Type Functional Group Molecular Formula Key Features
4-(1-Methylpropylthio)phenol Thioether -OH, -S-alkyl C10H14OS Branched alkyl chain via sulfur
4-Isopropylthiophenol (CAS 4946-14-9) Alkylthiol -SH, -C3H7 C9H12S Thiol (-SH) with isopropyl group
4-Isopropylphenol Alkylphenol -OH, -C3H7 C9H12O Hydroxyl with isopropyl group
4-Butylphenol (CAS 1638-22-8) Alkylphenol -OH, -C4H9 C10H14O Linear alkyl chain
4-(3-Methylbutyl)phenol Alkylphenol -OH, -C5H11 C11H16O Branched alkyl chain

Physical and Chemical Properties

Table 2: Comparative Physical Properties
Compound Molecular Weight (g/mol) Boiling Point (°C, estimated) Solubility (Water) Acidity (pKa)
4-(1-Methylpropylthio)phenol 182.28 ~250–270 Low ~9.5–10.5*
4-Isopropylthiophenol 152.25 ~220–240 Insoluble ~6.5–7.5
4-Isopropylphenol 136.19 232–235 Slightly soluble ~10.2
4-Butylphenol 150.22 250–252 Insoluble ~10.5

*Inferred from electronic effects: Thioether groups are less electron-withdrawing than alkoxy groups, leading to slightly weaker acidity compared to 4-alkoxyphenols.

Reactivity and Stability

  • Oxidation Sensitivity: The thioether group in 4-(1-Methylpropylthio)phenol is prone to oxidation, forming sulfoxides or sulfones under mild oxidative conditions. This contrasts with alkylphenols (e.g., 4-Butylphenol), which are more stable but lack sulfur-based reactivity .
  • Acidity: The phenolic -OH in 4-(1-Methylpropylthio)phenol is less acidic than thiophenols (e.g., 4-Isopropylthiophenol, pKa ~6.5–7.5) due to the absence of a thiol (-SH) group . However, it is more acidic than alkylphenols (pKa ~10.5) due to the sulfur atom’s polarizability .
  • Synthetic Utility: Thioethers like 4-(1-Methylpropylthio)phenol are valuable in nucleophilic substitution reactions, whereas alkylphenols are more commonly used in esterification or etherification .

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